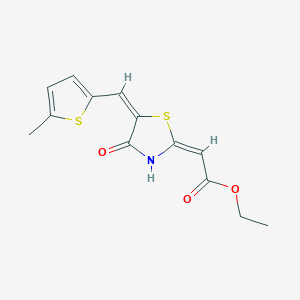
Ethyl (E)-2-((E)-5-((5-methylthiophen-2-yl)methylene)-4-oxothiazolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-658494 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-658494 is utilized in a wide range of scientific research applications, including chemistry, biology, medicine, and industry. It is often used as a bioactive compound in various studies to understand its effects on different biological pathways and molecular targets . Its applications in medicine include potential therapeutic uses, although specific details are limited .
Comparison with Similar Compounds
WAY-658494 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include other bioactive molecules used in scientific research .
Properties
Molecular Formula |
C13H13NO3S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[(5E)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-12(15)7-11-14-13(16)10(19-11)6-9-5-4-8(2)18-9/h4-7H,3H2,1-2H3,(H,14,16)/b10-6+,11-7+ |
InChI Key |
YVSYZBOZWLUBDK-JMQWPVDRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\NC(=O)/C(=C\C2=CC=C(S2)C)/S1 |
Canonical SMILES |
CCOC(=O)C=C1NC(=O)C(=CC2=CC=C(S2)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10815813.png)
![5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815819.png)
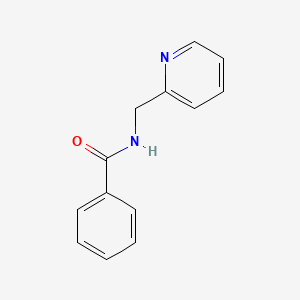
![5-(4-Bromophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B10815835.png)
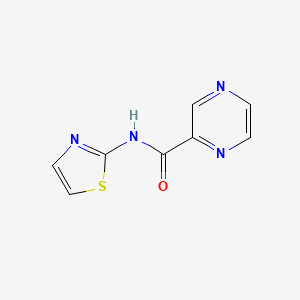
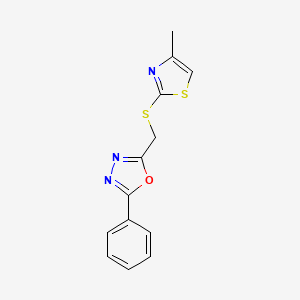

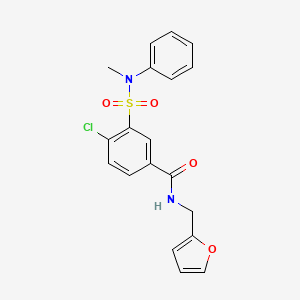
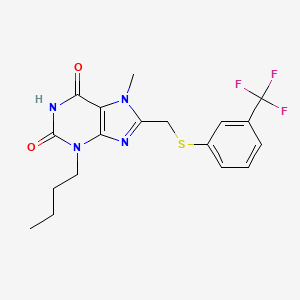
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
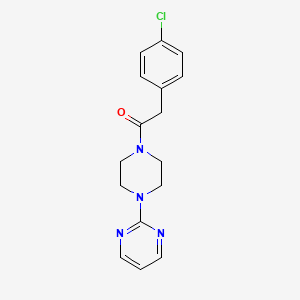
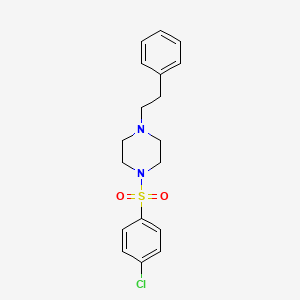
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
